molecular formula C35H40O19 B564172 Etoposide glucuronide CAS No. 100007-55-4

Etoposide glucuronide

Cat. No.: B564172
CAS No.: 100007-55-4
M. Wt: 764.686
InChI Key: URCVASXWNJQAEH-HDWVWLDDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etoposide glucuronide can be synthesized in vitro using human liver microsomes. The primary enzyme responsible for this glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1), although UGT1A8 and UGT1A3 also contribute to a lesser extent . The reaction typically involves incubating etoposide with UDP-glucuronic acid in the presence of liver microsomes under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of recombinant enzymes and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as preparative thin-layer chromatography (TLC) to isolate the desired glucuronide from other regioisomers .

Chemical Reactions Analysis

Types of Reactions

Etoposide glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Glucuronidation: This compound.

Scientific Research Applications

Etoposide glucuronide has several applications in scientific research:

Mechanism of Action

Etoposide glucuronide exerts its effects primarily through its parent compound, etoposide. Etoposide inhibits DNA topoisomerase II, preventing DNA re-ligation and causing DNA strand breaks. This leads to errors in DNA synthesis and ultimately apoptosis of cancer cells. Etoposide is cell cycle-dependent, affecting mainly the S and G2 phases of cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etoposide glucuronide is unique due to its specific glucuronidation pathway, which enhances its water solubility and facilitates excretion. This property is crucial for reducing toxicity and improving the therapeutic index of etoposide .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVASXWNJQAEH-HDWVWLDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100007-55-4
Record name Etoposide glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100007-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoposide glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOPOSIDE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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